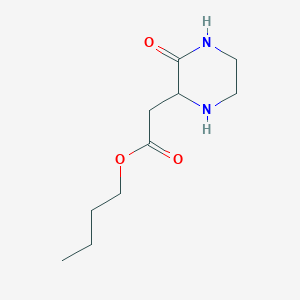

Butyl 2-(3-oxopiperazin-2-yl)acetate

CAS No.: 90973-88-9

Cat. No.: VC2011399

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90973-88-9 |

|---|---|

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | butyl 2-(3-oxopiperazin-2-yl)acetate |

| Standard InChI | InChI=1S/C10H18N2O3/c1-2-3-6-15-9(13)7-8-10(14)12-5-4-11-8/h8,11H,2-7H2,1H3,(H,12,14) |

| Standard InChI Key | PMBWQDCICUWYHX-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CC1C(=O)NCCN1 |

| Canonical SMILES | CCCCOC(=O)CC1C(=O)NCCN1 |

Introduction

Chemical Structure and Properties

Butyl 2-(3-oxopiperazin-2-yl)acetate is an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . The structure features a piperazine ring with an oxo (ketone) group at the 3-position and an acetate ester group attached to the 2-position. The butyl group is connected to the acetate moiety through an ester linkage.

The compound has been registered with CAS number 90973-88-9 and is cataloged in various chemical databases including PubChem (CID 3308359) .

Structural Identifiers

The following table provides comprehensive identification details for Butyl 2-(3-oxopiperazin-2-yl)acetate:

| Parameter | Value |

|---|---|

| IUPAC Name | butyl 2-(3-oxopiperazin-2-yl)acetate |

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 90973-88-9 |

| Standard InChI | InChI=1S/C10H18N2O3/c1-2-3-6-15-9(13)7-8-10(14)12-5-4-11-8/h8,11H,2-7H2,1H3,(H,12,14) |

| Standard InChIKey | PMBWQDCICUWYHX-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CC1C(=O)NCCN1 |

Synthesis Methods

The synthesis of Butyl 2-(3-oxopiperazin-2-yl)acetate can be approached through several synthetic routes, drawing from established methods for similar compounds.

General Synthesis Approach

Based on synthesis methods for related compounds, a typical approach might involve the reaction of butyl bromoacetate with 3-oxopiperazine under basic conditions. The reaction could be carried out in suitable solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Alternative Synthesis Methods

An alternative synthetic pathway might involve the preparation of the corresponding ethyl ester derivative followed by transesterification with butanol. Evidence for this approach can be found in the documented synthesis of the ethyl analog (Ethyl 2-(3-oxopiperazin-2-yl)acetate), which has been prepared according to general procedures using ethylenediamine .

The documented synthesis of the ethyl analog follows this procedure:

"Prepared according to general procedure 1, using ethylenediamine (10a;1.202 g; 20 mmol). Crystalline white solid; yield: 2.501 g (68%). Mp: 165 – 167 °C."

This suggests that the butyl analog could be synthesized using similar reactants but substituting with appropriate butyl-containing reagents.

Biological Activities

Butyl 2-(3-oxopiperazin-2-yl)acetate, like many piperazine derivatives, may exhibit various biological activities that make it valuable for research and potential pharmaceutical applications.

Structure-Activity Relationships

The 3-oxopiperazine motif appears in compounds studied for various biological purposes. For example, certain oxopiperazine derivatives have been investigated in the context of cardiovascular disease treatments . The butyl ester group potentially enhances lipophilicity, which could affect membrane permeability and bioavailability compared to shorter chain esters like ethyl or methyl analogs.

Research Applications

Butyl 2-(3-oxopiperazin-2-yl)acetate has several potential applications in research and industry.

Chemical Applications

In chemical research, the compound can serve as:

-

A building block for more complex molecular architectures

-

An intermediate in synthetic routes to bioactive compounds

-

A model compound for studying esterification and amidation reactions

Pharmaceutical Research

The compound may have relevance in pharmaceutical research:

-

As a potential lead compound for drug discovery

-

In structure-activity relationship studies

-

As a component in the synthesis of potential enzyme inhibitors

Similar compounds, including ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate, have been studied for their medicinal chemistry applications, including potential antimicrobial, anti-inflammatory, and analgesic properties.

Comparison with Related Compounds

Butyl 2-(3-oxopiperazin-2-yl)acetate belongs to a family of related compounds that vary in their ester group or modifications to the piperazine ring.

Comparison with Other Esters

Other ester derivatives of 2-(3-oxopiperazin-2-yl)acetic acid include:

-

Tert-butyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 176371-67-8)

These compounds differ primarily in their alkyl chain length and branching pattern, which affects their:

-

Lipophilicity and solubility profiles

-

Rate of hydrolysis and metabolic stability

-

Steric factors affecting biological interactions

The ethyl derivative has been more extensively documented and characterized, with procedures for its synthesis and spectroscopic data available .

Comparison with Other Piperazine Derivatives

Related piperazine derivatives with different substitution patterns include:

These compounds differ in the position of substitution on the piperazine ring and the nature of the functional groups, which significantly impacts their chemical reactivity and biological properties.

Analytical Methods

Various analytical techniques can be employed for the characterization and analysis of Butyl 2-(3-oxopiperazin-2-yl)acetate.

Spectroscopic Analysis

Spectroscopic techniques used for characterization typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR would show characteristic signals for the butyl chain protons, methylene protons adjacent to the ester group, and piperazine ring protons

-

13C NMR would reveal carbonyl carbon signals for both the ester and amide groups

-

-

Infrared (IR) Spectroscopy

-

Expected to show characteristic absorption bands for C=O stretching (both ester and amide)

-

N-H stretching from the piperazine ring

-

-

Mass Spectrometry

-

Molecular ion peak at m/z 214 corresponding to the molecular weight

-

Fragmentation pattern likely involving loss of butoxy group and other characteristic fragments

-

Chemical Reactions and Reactivity

Butyl 2-(3-oxopiperazin-2-yl)acetate can participate in various chemical reactions typical of its functional groups.

Ester Hydrolysis

The butyl ester group can undergo hydrolysis under both acidic and basic conditions:

-

In acidic conditions, forming 2-(3-oxopiperazin-2-yl)acetic acid and butanol

-

In basic conditions, forming the carboxylate salt and butanol

The hydrolysis kinetics would be expected to follow patterns similar to those documented for butyl acetates , though potentially modified by the presence of the piperazine moiety.

Reactions at the Piperazine Ring

The piperazine ring, particularly the NH group, can participate in:

-

N-alkylation reactions

-

N-acylation reactions, including the formation of carbamates or ureas

-

Coordination with metal ions through the nitrogen atoms

Similar reactions have been documented for related compounds such as tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, which has been utilized in pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume